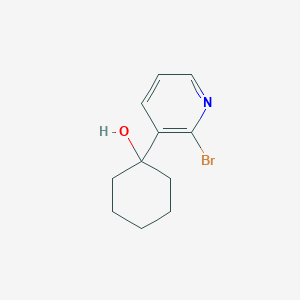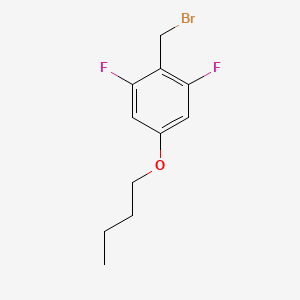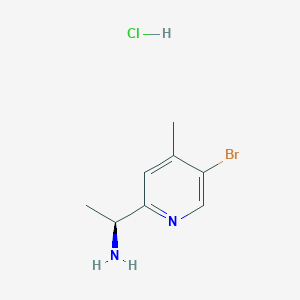
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride
Descripción general
Descripción
“(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride” is a chemical compound with the linear formula C8H12BrClN2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride” can be represented by the InChI code: 1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H/t6-;;/m0…/s1 . This indicates that the compound has a chiral center at the carbon atom connected to the amine (NH2) group.Physical And Chemical Properties Analysis
“(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine hydrochloride” is a solid compound with a molecular weight of 251.55 .Aplicaciones Científicas De Investigación
Metabolic Pathway Studies
In scientific research, understanding the metabolic pathways of chemical compounds is crucial. A study detailed the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a ring-substituted psychoactive phenethylamine, in rats. The findings revealed the identification of various metabolites of 2C-B, indicating at least two operative metabolic pathways. This study contributes to understanding how similar brominated compounds might be metabolized in biological systems (Kanamori et al., 2002).
Chemical Synthesis and Structure Analysis
The compound's synthesis and structure have been a focal point in research. For instance, a Schiff base compound involving a brominated and methylated pyridin structure was synthesized and characterized through various techniques, including X-ray diffraction. This study adds to the knowledge of chemical synthesis techniques and structural analysis of brominated pyridine compounds, which can be crucial for developing new materials or pharmaceuticals (Wang et al., 2008).
Catalysis in Polymerization
The compound’s derivatives have been investigated for their role in catalysis. Zinc complexes bearing bidentate entiopure ligands related to the compound showed high catalytic activity in the ring-opening polymerization of rac-lactide, indicating potential applications in producing biodegradable polymers and plastics (Nayab et al., 2012).
DNA Interaction and Cytotoxicity
The interaction of similar compounds with DNA and their potential cytotoxic effects have been a subject of research. Cu(II) complexes of tridentate ligands involving brominated pyridin showed significant DNA binding propensity and demonstrated DNA cleavage activity, suggesting potential applications in cancer treatment or gene therapy (Kumar et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(1S)-1-(5-bromo-4-methylpyridin-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2.ClH/c1-5-3-8(6(2)10)11-4-7(5)9;/h3-4,6H,10H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZPUVFWDMCIG-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1Br)[C@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1380478.png)

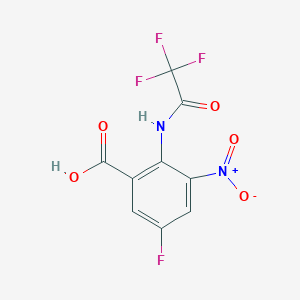
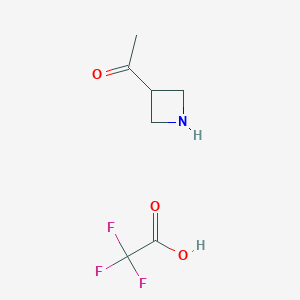
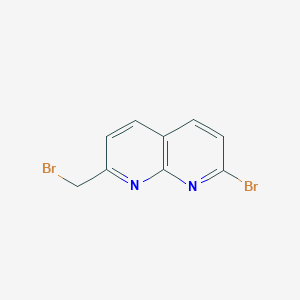
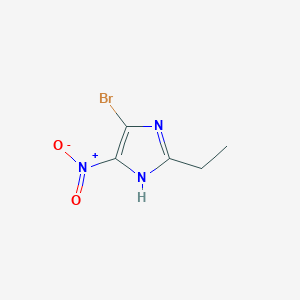
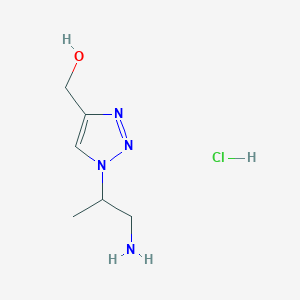
![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)


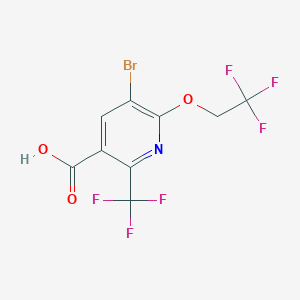
![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)
